molecular formula C26H48O12 B12372939 Trehalose C14

Trehalose C14

Cat. No.: B12372939
M. Wt: 552.7 g/mol
InChI Key: LRXBVTKVELRWDT-MPBWFABASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trehalose C14 is a non-reducing disaccharide composed of two glucose molecules linked by an α,α-1,1-glycosidic bond. It is widely distributed in nature and found in various organisms, including bacteria, fungi, plants, and invertebrates. This compound is known for its exceptional stability and ability to protect biological structures under stress conditions, such as desiccation, heat, and oxidation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trehalose C14 can be synthesized through several methods. One common approach involves the enzymatic conversion of maltose using trehalose synthase. This enzyme catalyzes the intramolecular rearrangement of maltose to form trehalose . Another method involves the chemical synthesis using ethylene oxide addition reactions between acetylated glucose derivatives .

Industrial Production Methods

Industrial production of this compound typically involves microbial fermentation. Specific strains of bacteria or fungi are cultured under controlled conditions to produce trehalose, which is then extracted and purified. This method is favored due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Trehalose C14 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Trehalose C14 has a wide range of applications in scientific research:

Mechanism of Action

Trehalose C14 exerts its protective effects through several mechanisms:

    Osmoprotection: It helps maintain cellular osmotic balance under stress conditions.

    Chemical Chaperone: Stabilizes proteins and prevents their denaturation.

    Free Radical Scavenger: Reduces oxidative stress by scavenging free radicals.

    Water Replacement: Replaces water molecules in dehydrated cells, preventing damage.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trehalose C14 is unique due to its high stability, resistance to acid hydrolysis, and ability to form non-hygroscopic glass. These properties make it exceptionally effective in protecting biological structures under various stress conditions .

Properties

Molecular Formula

C26H48O12

Molecular Weight

552.7 g/mol

IUPAC Name

[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl tetradecanoate

InChI

InChI=1S/C26H48O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-18(28)35-15-17-20(30)22(32)24(34)26(37-17)38-25-23(33)21(31)19(29)16(14-27)36-25/h16-17,19-27,29-34H,2-15H2,1H3/t16-,17-,19-,20-,21+,22+,23-,24-,25-,26-/m1/s1

InChI Key

LRXBVTKVELRWDT-MPBWFABASA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O

Origin of Product

United States

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